molecular formula C4HNO2 B12839484 3-Cyanopropiolic acid

3-Cyanopropiolic acid

Cat. No.: B12839484
M. Wt: 95.06 g/mol
InChI Key: ZVVXXGSRDOMYII-UHFFFAOYSA-N
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Description

3-Cyanopropiolic acid is an organic compound with the molecular formula C4H3NO2 It is a derivative of propiolic acid, where a cyano group (-CN) is attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyanopropiolic acid can be synthesized through several methods. One common approach involves the reaction of propiolic acid with a cyanating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Safety measures are also crucial to handle the reactive intermediates and by-products generated during the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyanopropiolic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The cyano group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Cyanopropiolic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyanopropiolic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and targets involved in its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Propiolic acid: The parent compound without the cyano group.

    3-Cyanopropanoic acid: A similar compound with a different carbon chain length.

    3-Cyanobutanoic acid: Another related compound with an additional carbon atom.

Uniqueness

3-Cyanopropiolic acid is unique due to the presence of both the cyano and propiolic acid functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C4HNO2

Molecular Weight

95.06 g/mol

IUPAC Name

3-cyanoprop-2-ynoic acid

InChI

InChI=1S/C4HNO2/c5-3-1-2-4(6)7/h(H,6,7)

InChI Key

ZVVXXGSRDOMYII-UHFFFAOYSA-N

Canonical SMILES

C(#CC(=O)O)C#N

Origin of Product

United States

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